molecular formula C26H23N3O3S B2492950 3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370854-31-2

3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2492950
CAS No.: 370854-31-2
M. Wt: 457.55
InChI Key: WPGNNZIJMHEZLG-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydroquinoline, a type of organic compound with a four-membered heterocyclic ring structure containing a nitrogen atom . Tetrahydroquinoline derivatives are known to exhibit various biological activities and are therefore of interest in medicinal chemistry .


Synthesis Analysis

While the specific synthesis process for this compound is not available, tetrahydroquinoline derivatives are often synthesized through multi-component reactions involving aromatic aldehydes, dimedone, and malonitrile . The reaction conditions and catalysts used can vary .


Molecular Structure Analysis

The molecular structure of this compound can be predicted using computational methods such as Density Functional Theory . The geometries of the compound can be optimized at different levels of theory, and properties such as frontier molecular orbitals, molecular electrostatic potential, and natural charges can be investigated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point and NMR spectra, can be determined experimentally . Computational methods can also be used to predict some properties .

Properties

IUPAC Name

3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-26(2)13-20-18(21(30)14-26)12-19-22(27)23(33-25(19)29-20)24(31)28-15-8-10-17(11-9-15)32-16-6-4-3-5-7-16/h3-12H,13-14,27H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGNNZIJMHEZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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